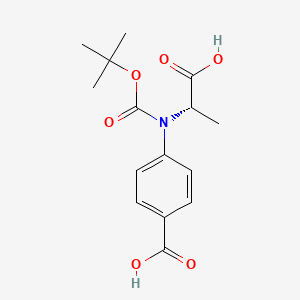

n-Boc-(4-carboxyphenyl)alanine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-[[(1S)-1-carboxyethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO6/c1-9(12(17)18)16(14(21)22-15(2,3)4)11-7-5-10(6-8-11)13(19)20/h5-9H,1-4H3,(H,17,18)(H,19,20)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDBGIMSEJVEIY-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C1=CC=C(C=C1)C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N(C1=CC=C(C=C1)C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724682 | |

| Record name | 4-{(tert-Butoxycarbonyl)[(1S)-1-carboxyethyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167496-24-4 | |

| Record name | 4-{(tert-Butoxycarbonyl)[(1S)-1-carboxyethyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

n-Boc-(4-carboxyphenyl)alanine chemical properties

The following technical guide details the chemical properties, synthetic utility, and handling protocols for n-Boc-(4-carboxyphenyl)alanine .

Advanced Building Blocks for Peptidomimetics & Drug Discovery

Chemical Identity & Structural Analysis

This compound is a highly specialized phenylalanine derivative.[1][2] Unlike standard Boc-Phe-OH, this molecule possesses a carboxylic acid functional group at the para position of the phenyl ring.[2] This "dual-carboxyl" motif transforms it from a simple structural unit into a versatile branching point or bioconjugation handle.[1][2]

Core Specifications

| Property | Specification |

| IUPAC Name | 4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid |

| Common Name | Boc-Phe(4-COOH)-OH; Boc-4-carboxy-L-phenylalanine |

| CAS Number | 160063-50-3 (L-isomer) / 167496-24-4 (Generic/Salt) |

| Molecular Formula | C₁₅H₁₉NO₆ |

| Molecular Weight | 309.32 g/mol |

| Solubility | Soluble in DMF, DMSO, NMP, DCM; sparingly soluble in water.[1][2] |

| pKa Values |

Structural Logic & Reactivity Map

The molecule contains three distinct reactive centers, each requiring specific orthogonal management during synthesis.

Figure 1: Reactivity map highlighting the three functional zones.[1] Note the orthogonality challenge between the two carboxyl groups.

Synthetic Utility & Reactivity Profile

The Selectivity Challenge

The defining characteristic of this molecule is the presence of two carboxylic acid groups.

- -Carboxyl: Aliphatic, attached to the chiral center.[1] More acidic (pKa ~2.2).[1]

-

Side-Chain Carboxyl: Aromatic (Benzoic acid derivative).[1] Less acidic (pKa ~4.2).[1]

Critical Insight: In standard Solid Phase Peptide Synthesis (SPPS), activating agents (e.g., HATU, DIC) will activate both carboxyl groups if left unprotected. This leads to:

-

Uncontrolled Branching: The next amino acid may couple to the side chain instead of the backbone.

-

Polymerization: If used in solution phase without protection.[1]

Protection Strategies

To use this molecule effectively, you must select the correct form based on your synthetic goal:

-

Scenario A: Linear Peptide Extension

-

Scenario B: N-Terminal Capping / Branching

-

Logic: Used as the final residue. Both carboxyls are exposed, but since no further extension occurs, the side chain serves as a handle for solution-phase modification (e.g., reacting with an amine-functionalized drug).

Experimental Protocols

Protocol A: Standard Coupling in Boc-SPPS

Use this protocol when incorporating the residue into a peptide chain.

Prerequisites:

-

Resin: MBHA or PAM resin (0.5 mmol/g loading).[1]

-

Amino Acid: Boc-Phe(4-COOBzl)-OH (Side-chain protected).[1][2]

-

Activator: HBTU/DIEA or DIC/HOBt.[1]

Step-by-Step Workflow:

-

Deprotection (Boc Removal):

-

Wash:

-

DCM (3x), MeOH (1x), DCM (3x).[1]

-

-

Neutralization:

-

Treat with 10% DIEA in DCM (2 x 2 min).

-

Wash with DCM (3x).[1]

-

-

Coupling (The Critical Step):

-

Dissolve 3.0 eq of Boc-Phe(4-COOBzl)-OH in minimal DMF.

-

Add 3.0 eq of HBTU (0.5 M in DMF).

-

Add 6.0 eq of DIEA.[1]

-

Reaction Time: Add to resin and shake for 1 hour at room temperature.

-

Causality: The aromatic side chain adds steric bulk. We use 3 equivalents (vs. standard 2) to drive kinetics to completion.[1]

-

-

Validation:

Protocol B: Side-Chain Functionalization (Post-Cleavage)

Use this protocol to attach a payload (e.g., fluorophore) to the 4-carboxy group after synthesizing the peptide.[1][2]

-

Cleavage: Use HF (High Acidity) to cleave the peptide from the resin and remove the Benzyl ester protection simultaneously.

-

Isolation: Precipitate in cold diethyl ether. Lyophilize.

-

Conjugation:

Applications in Drug Discovery

Peptidomimetics & Constrained Peptides

Boc-Phe(4-COOH)-OH acts as a phenylalanine mimic with a "hard" electronic handle.[1][2]

-

Mechanism: The 4-carboxyl group withdraws electrons from the phenyl ring, altering

stacking interactions compared to native Phe.[2] -

Application: Used to probe the electrostatic environment of receptor binding pockets (e.g., GPCR ligands).

PROTAC Linker Design

Proteolysis Targeting Chimeras (PROTACs) require precise linkers.[1]

-

Utility: The 4-position carboxyl provides a rigid, aromatic attachment point for linkers (PEG chains, alkyl chains) connecting the E3 ligase ligand to the target protein ligand.

-

Advantage: Unlike flexible lysine side chains, the phenyl ring restricts the conformational space of the linker, potentially improving bioactivity.

Figure 2: Standard SPPS Coupling Workflow for Boc-Phe(4-COOBzl)-OH.

Handling, Stability & Safety

-

Storage: Store at +2°C to +8°C in a desiccator. The Boc group is sensitive to moisture and strong acids.

-

Stability: Stable for >2 years if kept dry.[1] The ester bond (if using protected forms) is stable to base but sensitive to strong nucleophiles.

-

Safety:

References

-

PubChem. (2025).[1] Boc-4-carboxyl-L-phenylalanine - Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

-

Merrifield, R. B. (1963).[1] Solid Phase Peptide Synthesis.[1][3][4][][6][7] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. (Foundational reference for the SPPS protocols described).

-

Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[1] (Authoritative source on orthogonal protection strategies).

Sources

An In-depth Technical Guide to the Molecular Structure of N-Boc-(4-carboxyphenyl)alanine

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I have frequently observed the pivotal role that well-characterized building blocks play in the successful execution of complex synthetic projects, particularly in the realms of peptide synthesis and drug discovery. N-Boc-(4-carboxyphenyl)alanine is one such building block, offering a unique combination of a protected amino acid and a functionalized aromatic ring. This guide is born out of the necessity for a comprehensive technical resource that not only presents the fundamental molecular structure and properties of this compound but also delves into the practical aspects of its synthesis, characterization, and application. It is designed to be a living document for the bench chemist, providing not just the "what" but the "why" behind the experimental choices, thereby fostering a deeper understanding and enabling more effective utilization of this versatile molecule.

Molecular Identity and Physicochemical Properties

This compound, systematically named 4-[[(1S)-1-carboxyethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid, is a derivative of alanine featuring a 4-carboxyphenyl group attached to the alpha-amino nitrogen, which is in turn protected by a tert-butyloxycarbonyl (Boc) group.[1][2] This trifunctional nature makes it a valuable synthon in medicinal chemistry and peptide science.

The molecular formula of this compound is C₁₅H₁₉NO₆, and its molecular weight is 309.31 g/mol .[2]

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉NO₆ | [2] |

| Molecular Weight | 309.31 g/mol | [2] |

| CAS Number | 167496-24-4 | [2] |

| IUPAC Name | 4-[[(1S)-1-carboxyethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid | [2] |

| InChI | InChI=1S/C15H19NO6/c1-9(12(17)18)16(14(21)22-15(2,3)4)11-7-5-10(6-8-11)13(19)20/h5-9H,1-4H3,(H,17,18)(H,19,20)/t9-/m0/s1 | [2] |

| InChIKey | AQDBGIMSEJVEIY-VIFPVBQESA-N | [2] |

| SMILES | CN(C1=CC=C(C=C1)C(=O)O)C(=O)OC(C)(C)C | [2] |

The presence of two carboxylic acid groups and the Boc protecting group dictates its solubility profile. It is generally soluble in organic solvents like dichloromethane and dimethyl sulfoxide and less soluble in water.[3] The Boc group confers stability to the amino functionality under a variety of reaction conditions, yet it can be readily removed under acidic conditions, a cornerstone of its utility in peptide synthesis.

Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of this compound is typically achieved through the N-acylation of (4-carboxyphenyl)alanine with di-tert-butyl dicarbonate (Boc₂O). The following protocol is a robust and widely applicable method.

Experimental Protocol:

Materials:

-

(4-carboxyphenyl)alanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (NEt₃)

-

Dioxane (or a suitable alternative solvent like THF)

-

Water

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), 1M solution

Procedure:

-

Dissolution of the Amino Acid: In a round-bottom flask equipped with a magnetic stirrer, dissolve (4-carboxyphenyl)alanine in a mixture of dioxane and water (e.g., a 1:1 ratio). The aqueous phase is necessary to solubilize the amino acid salt that will be formed in the next step.

-

Basification: Cool the solution to 0 °C in an ice bath. Slowly add sodium bicarbonate or triethylamine (1.5-2.0 equivalents) to the solution. The base serves to deprotonate the amino group of the (4-carboxyphenyl)alanine, rendering it nucleophilic and ready to react with the Boc anhydride. The use of a slight excess of base ensures complete deprotonation.

-

Boc Protection: While maintaining the temperature at 0 °C, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise to the reaction mixture. The slow addition and low temperature are crucial to control the exothermicity of the reaction and to minimize potential side reactions, such as the formation of the pyrocarbonate.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting amino acid.

-

Work-up - Quenching and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like hexane or ethyl ether to remove any unreacted Boc anhydride and other non-polar impurities.

-

Acidification and Product Extraction: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with 1M HCl. This step protonates the carboxylate groups, making the product less water-soluble. The this compound will often precipitate as a white solid. Extract the product into ethyl acetate (3 x volumes). The multiple extractions ensure a high recovery of the product.

-

Drying and Evaporation: Combine the organic extracts and wash with saturated brine solution to remove any remaining water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford pure this compound as a white solid.

Causality Behind Experimental Choices:

-

Choice of Base: Sodium bicarbonate is a mild base suitable for this reaction. Triethylamine is a stronger, organic-soluble base that can also be used effectively. The choice often depends on the specific solubility of the starting materials and the desired work-up procedure.

-

Use of Boc Anhydride: Di-tert-butyl dicarbonate is the reagent of choice for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and carbon dioxide).

-

Acidic Work-up: The acidification step is critical for the isolation of the product. By protonating the carboxylate groups, the solubility of the product in the aqueous phase is significantly reduced, allowing for its efficient extraction into an organic solvent.

Caption: General workflow for the synthesis of this compound.

Spectroscopic and Structural Characterization

A thorough characterization of this compound is essential to confirm its identity and purity. The following sections detail the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound will exhibit characteristic signals for each proton environment.

-

Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the 4-carboxyphenyl ring. The protons ortho to the carboxylic acid group will be deshielded and appear further downfield compared to the protons ortho to the nitrogen atom.

-

α-Proton: A multiplet (often a quartet) for the α-proton of the alanine moiety, typically in the range of δ 4.0-4.5 ppm.

-

β-Protons: A doublet for the three protons of the methyl group (β-protons) of the alanine moiety, typically around δ 1.4-1.6 ppm.

-

Boc Protons: A sharp singlet integrating to nine protons for the tert-butyl group of the Boc protector, usually found in the upfield region around δ 1.4 ppm.

-

Carboxylic Acid Protons: Two broad singlets for the two carboxylic acid protons, which may appear at a wide range of chemical shifts (typically δ 10-13 ppm) and are often exchangeable with D₂O.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon skeleton.

-

Carbonyl Carbons: Signals for the two carboxylic acid carbonyl carbons and the carbamate carbonyl carbon of the Boc group will be observed in the downfield region (δ 170-180 ppm).

-

Aromatic Carbons: Several signals in the aromatic region (δ 120-150 ppm) corresponding to the carbons of the phenyl ring.

-

Boc Carbons: A signal for the quaternary carbon of the tert-butyl group around δ 80 ppm and a signal for the methyl carbons around δ 28 ppm.

-

Alanine Carbons: Signals for the α-carbon (around δ 50-55 ppm) and the β-carbon (methyl group, around δ 15-20 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | Broad band, 3300-2500 |

| N-H Stretch (Carbamate) | ~3300 (often weak or absent) |

| C-H Stretch (Aromatic) | ~3100-3000 |

| C-H Stretch (Aliphatic) | ~2980-2850 |

| C=O Stretch (Carboxylic Acid) | ~1720-1700 (often a broad, strong band) |

| C=O Stretch (Carbamate) | ~1700-1680 (strong) |

| C=C Stretch (Aromatic) | ~1600 and ~1475 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In Electrospray Ionization (ESI) mass spectrometry, the molecule will typically be observed as the protonated molecular ion [M+H]⁺ or the deprotonated molecular ion [M-H]⁻.

Expected Fragmentation Pattern:

A key fragmentation pathway for Boc-protected amino acids involves the loss of the Boc group.

-

Loss of isobutylene: A characteristic loss of 56 Da, corresponding to the elimination of isobutylene from the tert-butyl group.

-

Loss of the entire Boc group: A loss of 100 Da, corresponding to the cleavage of the entire tert-butyloxycarbonyl group.

Caption: Simplified ESI-MS fragmentation of this compound.

Applications in Peptide Synthesis and Drug Discovery

The unique structure of this compound makes it a valuable tool for chemists in both academic and industrial settings.

Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group is a cornerstone of one of the two major strategies in solid-phase peptide synthesis (SPPS).[4] Its stability to the basic conditions used for Fmoc deprotection allows for its use in orthogonal protection schemes. The acid-labile nature of the Boc group enables its selective removal with reagents like trifluoroacetic acid (TFA), allowing for the stepwise elongation of the peptide chain.

The presence of the second carboxylic acid on the phenyl ring opens up possibilities for further modifications of the peptide, such as:

-

Attachment to a solid support: The carboxyl group can be used to anchor the amino acid to a resin, allowing for the synthesis of peptides with a C-terminal (4-carboxyphenyl)alanine residue.

-

Linker for conjugation: This functional handle can be used to conjugate the peptide to other molecules, such as fluorescent dyes, biotin, or drug molecules.

-

Introduction of branching: The carboxyl group can serve as a point for the synthesis of branched or cyclic peptides.

Drug Discovery and Development

The rigid 4-carboxyphenylalanine scaffold can be used to introduce conformational constraints into peptides, which can lead to increased potency, selectivity, and metabolic stability. The carboxylic acid group can also be used to modulate the pharmacokinetic properties of a drug candidate, such as its solubility and plasma protein binding.

Furthermore, the dual functionality of this compound makes it an attractive building block for the synthesis of small molecule libraries for high-throughput screening in drug discovery programs.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, with particular importance in peptide chemistry and drug discovery. Its well-defined molecular structure, predictable reactivity, and the wealth of available characterization techniques make it a reliable tool for the construction of complex molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, with the aim of empowering researchers to utilize this compound to its full potential in their scientific endeavors. The protocols and data presented herein are intended to serve as a practical resource, fostering both efficiency and a deeper understanding of the underlying chemical principles.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Retrieved February 7, 2026, from [Link]

-

Hiraga, Y., Chaki, S., Uyama, Y., & Niwayama, S. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 2185. [Link]

-

Raju, G., Chander, C. P., Reddy, K. S., Srinivas, R., & Sharma, G. V. M. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Rapid communications in mass spectrometry : RCM, 26(22), 2591–2600. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

Alonso, J., et al. (2021). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety, 20(4), 3835-3881. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C15H19NO6 | CID 57370423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 13734-34-4: N-Boc-L-phenyl alanine | CymitQuimica [cymitquimica.com]

- 4. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Boc-(4-carboxyphenyl)alanine: A Cornerstone for Advanced Peptide Synthesis and Drug Discovery

Introduction: The Strategic Importance of N-Boc-(4-carboxyphenyl)alanine

In the landscape of modern medicinal chemistry and peptide science, the repertoire of available building blocks dictates the accessible chemical space for innovation. This compound stands out as a pivotal, non-canonical amino acid derivative. Its unique trifunctional nature—a Boc-protected α-amine, an α-carboxylic acid, and a para-substituted benzoic acid—offers a strategic platform for constructing complex peptide architectures and sophisticated drug conjugates.

The tert-butyloxycarbonyl (Boc) protecting group ensures stability of the α-amino functionality and allows for its selective deprotection under acidic conditions, a cornerstone of the widely utilized Boc-based solid-phase peptide synthesis (SPPS).[1] The presence of the second carboxylic acid on the phenyl ring opens up a versatile handle for orthogonal chemical modifications. This allows for the attachment of reporter molecules, the formation of cyclic peptides, the development of antibody-drug conjugates (ADCs), or the synthesis of branched peptide structures, all while the main peptide backbone is being elongated. This guide provides an in-depth exploration of the physical and chemical properties, synthesis, and applications of this compound, tailored for researchers and professionals in drug development and peptide chemistry.

Physicochemical and Structural Characteristics

This compound is a white to off-white crystalline powder, a physical characteristic common to many protected amino acids.[2][3] Its structural integrity is the foundation of its utility in precision-driven synthetic methodologies.

Core Properties

A comprehensive summary of the key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| Chemical Name | 4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid | [4][5] |

| Synonyms | Boc-4-carboxy-L-phenylalanine, N-Boc-p-carboxy-L-phenylalanine | [2][4] |

| CAS Number | 160063-50-3 | [2][3][4] |

| Molecular Formula | C₁₅H₁₉NO₆ | [2][3][4] |

| Molecular Weight | 309.31 g/mol | [2][3][4] |

| Appearance | White to off-white powder | [2][3] |

| Solubility | Soluble in organic solvents such as methanol, dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO); less soluble in water. | [6][7] |

Spectroscopic Profile

While specific, publicly available spectra for this compound are not readily found, its spectroscopic characteristics can be reliably predicted based on its structure and data from closely related analogues such as N-Boc-L-phenylalanine.[8]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around δ 1.4 ppm. The protons of the alanine backbone (α-CH and β-CH₂) would appear in the region of δ 3.0-4.5 ppm. The aromatic protons on the phenyl ring will present as two distinct doublets in the aromatic region (δ 7.2-8.1 ppm) due to the para-substitution pattern. The acidic protons of the two carboxyl groups will be broad singlets, often not observed unless specifically looked for.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbons of the Boc group and the two carboxylic acids (in the δ 170-180 ppm range). The quaternary carbon and the methyl carbons of the Boc group will be visible around δ 80 ppm and δ 28 ppm, respectively. The aliphatic carbons of the alanine moiety and the aromatic carbons of the phenyl ring will also show characteristic chemical shifts.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong carbonyl stretching vibrations (C=O) from the Boc group and the two carboxylic acids, typically in the range of 1650-1750 cm⁻¹. N-H stretching of the carbamate will be observed around 3300-3400 cm⁻¹. The aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode would be expected to show a prominent ion for [M-H]⁻ at m/z 308.1. In positive ion mode, adducts such as [M+H]⁺ at m/z 310.1 or [M+Na]⁺ at m/z 332.1 would be anticipated.

Synthesis and Purification: A Protocol for Integrity

The synthesis of this compound is typically achieved through the reaction of 4-carboxy-L-phenylalanine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This method is a standard procedure for the N-terminal protection of amino acids.

Rationale Behind the Synthetic Strategy

The choice of Boc₂O as the protecting group reagent is deliberate. It is an effective electrophile that readily reacts with the nucleophilic α-amino group of the starting amino acid. The reaction is conducted in a mixed solvent system, often involving an organic solvent and water, to ensure the solubility of both the amino acid and the Boc anhydride. A base, such as sodium hydroxide or triethylamine, is crucial to deprotonate the amino group, thereby increasing its nucleophilicity, and to neutralize the acidic byproducts of the reaction. The purification strategy aims to remove unreacted starting materials, byproducts, and excess reagents to yield a highly pure product suitable for sensitive applications like peptide synthesis.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Boc-4-carboxyl-L-phenylalanine | C15H19NO6 | CID 24720904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C15H19NO6 | CID 57370423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 13734-34-4: N-Boc-L-phenyl alanine | CymitQuimica [cymitquimica.com]

- 7. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]

- 8. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR [m.chemicalbook.com]

An In-Depth Technical Guide to N-Boc-(4-carboxyphenyl)alanine

A Trifunctional Non-Natural Amino Acid for Advanced Peptide Synthesis and Drug Discovery

Executive Summary

This compound is a synthetic derivative of the amino acid phenylalanine, engineered to possess three distinct functional groups: an acid-labile N-α-Boc protecting group, an α-carboxylic acid for peptide bond formation, and a unique para-carboxylic acid on the phenyl side chain. This trifunctional architecture makes it an exceptionally versatile building block in modern peptide chemistry. The side-chain carboxyl group serves as a valuable chemical handle, enabling post-synthetic modifications such as bioconjugation, the attachment of imaging agents, or the linkage of cytotoxic payloads in antibody-drug conjugates (ADCs). Its incorporation can also modulate the physicochemical properties of a peptide, such as solubility and receptor interaction. This guide provides an in-depth analysis of its synthesis, properties, strategic application in Solid-Phase Peptide Synthesis (SPPS), and its role in advancing therapeutic and diagnostic research.

Introduction: The Strategic Advantage of a Trifunctional Linker

In the landscape of drug discovery and chemical biology, non-natural amino acids (nnAAs) are indispensable tools for creating novel peptides and proteins with enhanced therapeutic properties.[1] Standard proteinogenic amino acids offer a limited chemical repertoire. The introduction of nnAAs like this compound expands this repertoire, allowing for the design of molecules with tailored stability, conformation, and functionality.[2]

The defining feature of this molecule is the carboxylic acid on the phenyl ring. This group provides a site for orthogonal chemical manipulation, meaning it can be addressed independently of the peptide backbone. This capability is crucial for complex molecular engineering, including:

-

Site-Specific Conjugation: Providing a precise point of attachment for other molecules, such as drugs or fluorescent probes.[3]

-

Enhanced Pharmacokinetics: Improving the solubility and stability of peptide-based drugs.[2][3]

-

Peptidomimetic Design: Creating novel structures that mimic or block biological interactions.[2]

This guide serves as a technical resource for researchers aiming to leverage the unique properties of this compound in their synthetic and developmental workflows.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is critical for its effective use. The molecule is typically a white to off-white crystalline solid, soluble in common organic solvents like dimethylformamide (DMF), dichloromethane (DCM), and dimethyl sulfoxide (DMSO).[4]

Core Structure and Functional Groups

The molecule's utility stems from its three key functional groups, each with a specific role in peptide synthesis.

Diagram 1: Functional groups of this compound.

Quantitative Data Summary

The following table summarizes key computed and experimental properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉NO₆ | PubChem CID: 24720904[5] |

| Molecular Weight | 309.31 g/mol | PubChem CID: 24720904[5] |

| Appearance | White to off-white solid | Generic Product Datasheets |

| Hydrogen Bond Donors | 3 | PubChem CID: 24720904[5] |

| Hydrogen Bond Acceptors | 7 | PubChem CID: 24720904[5] |

| LogP (Computed) | 1.3 | PubChem CID: 24720904[5] |

| Solubility | Soluble in organic solvents (DCM, DMSO) | [4] |

Synthesis and Orthogonal Protection Strategy

The primary challenge in utilizing this compound is managing its three reactive sites. This requires a robust orthogonal protection strategy, where each protecting group can be removed under specific conditions without affecting the others.[6][7]

Synthesis of the Building Block

The synthesis of the title compound typically starts from 4-aminophenylalanine. The N-α-amino group is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure in peptide chemistry, often performed under mild basic conditions.[8][9] The resulting N-Boc protected amino acid is then ready for use in peptide synthesis.

The Logic of Orthogonal Protection in SPPS

In Solid-Phase Peptide Synthesis (SPPS), the choice of protecting groups is paramount. For this compound, a common strategy involves:

-

N-α-Boc Group: This is the temporary protecting group for the α-amino group. It is stable to the basic conditions used for coupling but is quantitatively removed by moderate acid, typically trifluoroacetic acid (TFA).[10]

-

α-Carboxyl Group: This group is activated in situ during the coupling step to form the peptide bond. It does not require a protecting group as it is covalently linked to the solid support resin (in the case of the first amino acid) or is the reactive species for the next coupling.

-

Side-Chain Carboxyl Group: This group requires a permanent protecting group that is stable to the repeated TFA deprotection cycles. A common choice is a tert-butyl (tBu) ester. The tBu group is also acid-labile but requires much harsher acidic conditions for removal (e.g., strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA)) which are typically used only at the final cleavage step.[6][10]

This creates an orthogonal system where the N-α-Boc can be selectively removed to allow chain elongation, while the side-chain carboxyl group remains protected until the entire peptide is assembled.[6]

Diagram 2: Workflow illustrating the orthogonal protection strategy.

Experimental Protocol: Incorporation via Boc-SPPS

This section details a representative protocol for incorporating N-Boc-(4-carboxyphenyl-OtBu)-OH into a peptide sequence using manual Boc-chemistry solid-phase synthesis.

Prerequisites:

-

Solid-phase synthesis vessel.

-

Merrifield or PAM resin pre-loaded with the C-terminal amino acid.

-

All amino acids are N-α-Boc protected, with acid-labile side-chain protecting groups where necessary.

Step-by-Step Protocol

-

Resin Swelling:

-

Add the resin to the synthesis vessel.

-

Wash and swell the resin with dichloromethane (DCM) for 30 minutes, followed by dimethylformamide (DMF) for another 30 minutes.

-

-

N-α-Boc Deprotection:

-

Drain the DMF.

-

Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.[11]

-

Agitate for 1 minute. Drain.

-

Add a fresh solution of 25-50% TFA in DCM.

-

Agitate for 20-30 minutes.

-

Drain and wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual acid.

-

-

Neutralization:

-

Add a solution of 10% diisopropylethylamine (DIEA) in DMF.

-

Agitate for 2 minutes. Repeat this step.

-

Wash the resin with DMF (5x) to remove excess base.

-

Self-Validation: Perform a Kaiser test. A positive result (deep blue beads) confirms the presence of a free primary amine, indicating successful deprotection.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3-4 equivalents of N-Boc-(4-carboxyphenyl-OtBu)-OH and a coupling agent (e.g., HBTU/HOBt or DIC/HOBt) in DMF.

-

Add 3-4 equivalents of a base (DIEA) to activate the amino acid solution.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate at room temperature for 1-2 hours.

-

Self-Validation: After coupling, perform a Kaiser test. A negative result (yellow/clear beads) indicates complete consumption of the free amine, signifying a successful coupling reaction. If the test is positive, the coupling step should be repeated.

-

-

Chain Elongation:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

-

Final Cleavage and Global Deprotection:

-

After the final amino acid is coupled, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail, typically high-concentration hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), containing scavengers (e.g., anisole, thioanisole) to protect sensitive residues.[10] This step simultaneously cleaves the peptide from the resin and removes all side-chain protecting groups, including the tBu ester from the 4-carboxyphenylalanine residue.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.

-

Applications in Drug Development and Research

The true value of incorporating 4-carboxyphenylalanine lies in the post-synthetic modifications it enables. The deprotected side-chain carboxyl group is a nucleophilic handle for a variety of conjugation chemistries.

Site-Specific Linker for Antibody-Drug Conjugates (ADCs)

The side-chain carboxyl group can be activated (e.g., with EDC/NHS) to form a stable amide bond with an amine-functionalized linker or payload. This provides a precise and stable attachment point, which is a critical design feature for ADCs.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 13734-34-4: N-Boc-L-phenyl alanine | CymitQuimica [cymitquimica.com]

- 5. Boc-4-carboxyl-L-phenylalanine | C15H19NO6 | CID 24720904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chempep.com [chempep.com]

- 11. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Integration of n-Boc-(4-carboxyphenyl)alanine in Modern Biochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Boc-(4-carboxyphenyl)alanine, a non-canonical amino acid derivative, has emerged as a pivotal building block in the landscape of contemporary biochemistry and pharmaceutical sciences. Its unique structural features—a Boc-protected alpha-amino group for controlled peptide synthesis and a strategically positioned carboxylic acid on the phenyl ring—offer a versatile scaffold for a myriad of applications. This guide provides an in-depth exploration of the biochemical applications of this compound, delving into its strategic deployment in solid-phase peptide synthesis (SPPS), the rational design of peptidomimetics, and its burgeoning role as a molecular linker in bioconjugation and the development of sophisticated drug delivery systems. We will dissect the causality behind its selection in various experimental contexts, provide detailed, field-tested protocols, and present quantitative data to offer a comprehensive resource for researchers aiming to harness the full potential of this versatile molecule.

Introduction: The Architectural Advantage of this compound

In the realm of peptide science, the introduction of unnatural amino acids (UAAs) has catalyzed a paradigm shift, enabling the creation of novel molecular architectures with enhanced biological activities and stabilities.[1] this compound, also known as Boc-Phe(4-COOH)-OH, stands out as a particularly valuable UAA. Its design incorporates two key functional moieties that confer significant advantages in synthetic and biochemical applications.

The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function is a cornerstone of a well-established strategy in solid-phase peptide synthesis (SPPS).[2] The acid-labile nature of the Boc group allows for its selective removal under mild acidic conditions, typically with trifluoroacetic acid (TFA), without compromising the integrity of other protecting groups or the growing peptide chain.[3] This facilitates the stepwise and controlled elongation of peptide sequences.

The 4-carboxyl group on the phenyl ring introduces a unique functional handle. This additional carboxylic acid moiety, orthogonal to the peptide backbone, can serve multiple purposes:

-

Enhanced Solubility and Polarity: The carboxyl group can increase the hydrophilicity of peptides, which can be advantageous for both synthesis and biological applications.[4]

-

Site for Bioconjugation: It provides a specific point of attachment for other molecules, such as fluorescent dyes, imaging agents, or drug payloads, without interfering with the peptide's primary structure and function.[5]

-

Structural Constraint and Mimicry: The rigid phenyl ring and the carboxyl group can be used to mimic natural amino acid side chains, such as aspartic or glutamic acid, or to introduce conformational constraints into a peptide, thereby influencing its secondary structure and receptor binding affinity.

This guide will systematically explore how these features are leveraged in various biochemical contexts.

Core Application: A Versatile Building Block in Peptide Synthesis

The primary application of this compound lies in its role as a building block in SPPS. The Boc/Bzl (benzyl) protection strategy, while older than the more common Fmoc/tBu strategy, remains highly relevant for the synthesis of complex, hydrophobic, or cyclic peptides.[2][6]

Rationale for Employing Boc-Protected Amino Acids

The choice between Boc and Fmoc chemistry is a critical decision in peptide synthesis design. While Fmoc chemistry is favored for its milder deprotection conditions, the Boc strategy offers distinct advantages in certain scenarios:

-

Synthesis of Hydrophobic Peptides: The repeated exposure to the basic conditions of Fmoc deprotection can sometimes lead to aggregation of hydrophobic peptides on the solid support. The strong acidic deprotection in Boc chemistry can help to disrupt these aggregates.[2]

-

Prevention of Diketopiperazine Formation: In the synthesis of dipeptides, particularly those with proline or glycine at the C-terminus, the free N-terminus after Fmoc deprotection can intramolecularly attack the activated C-terminus of the second amino acid, leading to the formation of a diketopiperazine and truncation of the peptide chain. The in situ neutralization protocols often employed in Boc chemistry can mitigate this side reaction.

-

Compatibility with Specific Side-Chain Protecting Groups: Certain side-chain protecting groups are more compatible with the acidic conditions of Boc deprotection.

Experimental Workflow: Incorporation of this compound via SPPS

The following is a generalized, self-validating protocol for the incorporation of this compound into a peptide sequence using manual Boc-SPPS.

Caption: General workflow for a single cycle of Boc solid-phase peptide synthesis.

Materials:

-

Merrifield resin or other suitable resin for Boc chemistry

-

This compound (Boc-Phe(4-COOH)-OH)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Isopropyl alcohol (IPA)

-

Kaiser test kit (for monitoring coupling completion)

Protocol:

-

Resin Preparation and First Amino Acid Attachment:

-

Swell the resin in DCM for 1-2 hours.

-

For attaching the first amino acid (if it is not Boc-Phe(4-COOH)-OH), follow established protocols for esterification to the resin (e.g., cesium salt method for Merrifield resins). If Boc-Phe(4-COOH)-OH is the C-terminal residue, one of its carboxyl groups will be attached to the resin, leaving the other available for later modification. Orthogonal protecting groups for the side-chain carboxyl may be necessary depending on the synthetic strategy.

-

-

Boc Deprotection:

-

Wash the resin-bound peptide with DCM (3x).

-

Treat the resin with a solution of 50% TFA in DCM for 2 minutes.[3]

-

Drain the solution and add a fresh portion of 50% TFA in DCM for 20-30 minutes.[3]

-

Wash the resin with DCM (3x), followed by IPA (2x) and then DCM (3x). The N-terminal amine is now deprotected and exists as a TFA salt.

-

-

Neutralization:

-

Treat the resin with a 10% solution of DIEA in DCM for 2 minutes.[3]

-

Repeat the neutralization step.

-

Wash the resin with DCM (5x) to remove excess base. The N-terminal amine is now in its free, nucleophilic form.

-

-

Coupling of this compound:

-

In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 2-5 minutes. Add DIEA (6 equivalents) to this solution.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours.

-

Monitor the coupling reaction for completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.[7]

-

If the coupling is incomplete, the coupling step can be repeated.

-

-

Washing:

-

After complete coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (3x) to remove excess reagents and byproducts.

-

This cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

Drug Development and Peptidomimetics: Engineering Bioactivity

The incorporation of this compound into peptide-based drug candidates can significantly enhance their therapeutic potential. As an unnatural amino acid, it can confer properties that overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[8]

Enhancing Proteolytic Stability and Receptor Affinity

The introduction of unnatural amino acids can disrupt the recognition sites for proteolytic enzymes, thereby increasing the in vivo half-life of a peptide drug. Furthermore, the rigid aromatic ring and the additional carboxyl group of 4-carboxyphenylalanine can be strategically employed to constrain the peptide's conformation. This pre-organization of the peptide into a bioactive conformation can lead to a significant increase in binding affinity and selectivity for its target receptor.[9]

Research on opioid receptor ligands has demonstrated that modifications to the aromatic ring of phenylalanine residues can dramatically impact receptor binding and selectivity. While not directly using the 4-carboxy derivative, studies with (S)-4-(Carboxamido)phenylalanine, a close analog, have shown that it can act as a bioisosteric replacement for tyrosine in opioid peptides, challenging the long-held belief that a phenolic hydroxyl group is essential for high-affinity binding. This suggests that the electronic properties and hydrogen bonding capacity of the para-substituent are critical, opening avenues for the use of 4-carboxyphenylalanine to fine-tune receptor interactions.

A Scaffold for Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved drug-like properties.[10] The unique structure of this compound makes it an excellent scaffold for the synthesis of peptidomimetics. The side-chain carboxyl group can be used as an anchor point for further chemical modifications, allowing for the construction of complex molecular architectures that mimic the spatial arrangement of key pharmacophoric elements of a natural peptide.

Caption: A logical workflow for the design of peptidomimetics, highlighting the role of scaffold selection.

Bioconjugation and Advanced Drug Delivery: A Functional Handle for Innovation

The side-chain carboxyl group of 4-carboxyphenylalanine provides a versatile and strategically placed handle for bioconjugation. This allows for the covalent attachment of various moieties to a peptide, opening up a wide range of applications in diagnostics, targeted drug delivery, and materials science.

Site-Specific Labeling and Imaging

By incorporating 4-carboxyphenylalanine at a specific position within a peptide sequence, researchers can achieve site-specific labeling with fluorescent probes, radioisotopes, or other imaging agents. This is crucial for studying the localization, trafficking, and mechanism of action of peptides in biological systems. The carboxyl group can be activated and coupled to an amine-functionalized label using standard carbodiimide chemistry.

Construction of Antibody-Drug Conjugates (ADCs) and PROTACs

The field of targeted therapeutics is rapidly advancing with the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

-

ADCs: In the context of ADCs, a peptide containing 4-carboxyphenylalanine could serve as a linker between the antibody and the cytotoxic payload. The carboxyl group offers a stable attachment point for the drug molecule.

-

PROTACs: PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[11] A peptide incorporating 4-carboxyphenylalanine could be designed as a component of a PROTAC, with the carboxyl group serving as a point of attachment for either the target-binding moiety or the E3 ligase ligand.[12]

Caption: A simplified scheme for the bioconjugation of a functional molecule to a peptide via the side-chain carboxyl group of 4-carboxyphenylalanine.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉NO₆ | [Vendor Data] |

| Molecular Weight | 309.31 g/mol | [Vendor Data] |

| Appearance | White to off-white powder | [Vendor Data] |

| Solubility | Soluble in DMF, DCM; sparingly soluble in water | General Knowledge |

| Storage Conditions | 2-8 °C | [Vendor Data] |

Table 2: Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis Strategies

| Feature | Boc-SPPS | Fmoc-SPPS | Rationale/Causality |

| Nα-Protection | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Different chemical philosophies for amino group protection.[13] |

| Deprotection Reagent | Strong Acid (e.g., TFA) | Base (e.g., Piperidine) | Orthogonal deprotection strategies are key to selective synthesis.[13] |

| Side-Chain Protection | Typically Benzyl-based (acid-labile) | Typically t-Butyl-based (acid-labile) | Must be stable to the Nα-deprotection conditions. |

| Final Cleavage | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA) | Harsh conditions required for Boc/Bzl to cleave side-chain protection and from resin.[3] |

| Advantages | Better for hydrophobic sequences, can reduce diketopiperazine formation. | Milder deprotection, easier automation, less hazardous final cleavage. | The choice of strategy depends on the specific peptide sequence and desired modifications.[2][13] |

Conclusion and Future Perspectives

This compound is more than just a protected amino acid; it is a strategic tool for molecular engineering. Its dual functionality allows for its seamless integration into established peptide synthesis workflows while simultaneously providing a gateway for a vast array of post-synthetic modifications. The ability to introduce a reactive handle at a specific site within a peptide chain is invaluable for the development of next-generation therapeutics, diagnostics, and biomaterials.

Future applications of this versatile building block are likely to expand further into the realm of complex biomolecular architectures. Its use in the construction of multi-functional peptides, constrained cyclic peptides with enhanced oral bioavailability, and sophisticated drug delivery systems like ADCs and PROTACs will undoubtedly continue to grow. As our understanding of structure-function relationships in biological systems deepens, the demand for precisely engineered molecules will increase, and this compound is poised to be a key player in meeting this demand.

References

-

Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (n.d.). Retrieved February 9, 2026, from [Link]

- Kotha, S., & Khedkar, P. (2012). Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. Organic letters, 14(3), 894–897.

- Nowick, J. S. (2020).

-

Structures of phenylalanine-containing peptides and those with a carbobenzoxy group at the first position. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

-

Peptide Synthesis with the Boc Protecting Group. (2020, April 21). YouTube. Retrieved February 9, 2026, from [Link]

- Ghassemzadeh, M., et al. (2016). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 15(4), 633–645.

- Singh, Y., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.

- Gentilucci, L., et al. (2021). Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers in Chemistry, 9, 785434.

-

Recent Developments in PROTAC-Mediated Protein Degradation: From Bench to Clinic. (2022). PubMed. Retrieved February 9, 2026, from [Link]

- Ghassemzadeh, M., et al. (2016). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 15(4), 633-645.

-

Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. (1985). PubMed. Retrieved February 9, 2026, from [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved February 9, 2026, from [Link]

-

Aapptec. (n.d.). Boc-Phe-OH [13734-34-4]. Retrieved February 9, 2026, from [Link]

-

PubChem. (n.d.). 4-Carboxy-L-phenylalanine. Retrieved February 9, 2026, from [Link]

- Adhikari, A., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Chemical Biology, 3(1), 19-35.

- Kaneko, T., et al. (2018). Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-l-phenylalanine. Polymer Chemistry, 9(20), 2737-2745.

-

A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. (2018). PubMed. Retrieved February 9, 2026, from [Link]

- D'Hondt, M., et al. (2014). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 19(9), 13450-13478.

- Balboni, G., et al. (2011). Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. Amino Acids, 40(4), 1131-1139.

-

BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved February 9, 2026, from [Link]

- Muhajir, M., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 8017.

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols. Retrieved February 9, 2026, from [Link]

- Vinogradov, A. A., & Yin, J. (2012). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ChemBioChem, 13(9), 1248-1256.

-

Synthesis of Novel Peptides Using Unusual Amino Acids. (2016). ResearchGate. Retrieved February 9, 2026, from [Link]

-

Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive. Retrieved February 9, 2026, from [Link]

- Ciacci, A., et al. (2020). Peptidomimetic toolbox for drug discovery. Chemical Society Reviews, 49(8), 2637-2655.

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved February 9, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Boc-Phe(4-NO2)-OH: Properties and Sourcing. Retrieved February 9, 2026, from [Link]

-

Peptidomimetic toolbox for drug discovery. (2020). ResearchGate. Retrieved February 9, 2026, from [Link]

- Coin, I., et al. (2013). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 9, 2355-2368.

- Forster, A. C., et al. (2003). Ribosomal Synthesis of Unnatural Peptides. Journal of the American Chemical Society, 125(23), 6808–6809.

- Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology, 12(3), 292-296.

Sources

- 1. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peptidomimetic toolbox for drug discovery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-l-phenylalanine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Peptidomimetics examples - Drug Design Org [drugdesign.org]

A Senior Application Scientist's Guide to n-Boc-(4-carboxyphenyl)alanine in Modern Drug Discovery

Abstract

n-Boc-(4-carboxyphenyl)alanine is a non-canonical, trifunctional amino acid derivative that has emerged as a cornerstone building block in contemporary medicinal chemistry. Its unique architecture, featuring a temporarily masked amine (Boc group) and two distinct carboxylic acid moieties, offers synthetic chemists unparalleled control and versatility. This guide provides an in-depth exploration of the strategic application of this compound, moving beyond its basic properties to elucidate its pivotal role in the rational design of complex therapeutic agents. We will dissect its function in constructing sophisticated molecular architectures such as peptidomimetics, Antibody-Drug Conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs), supported by field-proven experimental protocols and mechanistic insights.

Foundational Chemistry of this compound

At its core, the utility of this compound stems from its distinct functional handles, each enabling specific, orthogonal chemical transformations. Understanding these features is critical to appreciating its role in drug design.

Structural and Physicochemical Profile

The molecule is an L-phenylalanine derivative characterized by two key modifications: a tert-butoxycarbonyl (Boc) group protecting the alpha-amino group and a carboxyl group at the para-position of the phenyl ring.[1] This structure imparts a unique set of properties that are highly advantageous for multi-step synthesis.[1][2]

The Boc group serves as a robust yet labile protecting group for the primary amine.[3][4][5] This allows the carboxylic acid functionalities to be addressed chemically without unintended reactions at the nitrogen atom. The presence of two carboxylic acid groups—one on the alanine backbone and one on the phenyl ring—provides two distinct points for conjugation, a feature central to its application as a linker or scaffold.

Diagram 1: Annotated Structure of this compound

Caption: Key functional groups of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉NO₆ | [1][2] |

| Molecular Weight | 309.31 g/mol | [2][6] |

| pKa (Predicted) | 3.79 ± 0.10 | [1] |

| Boiling Point (Predicted) | 527.0 ± 50.0 °C | [1] |

| Density (Predicted) | 1.282 ± 0.06 g/cm³ | [1] |

Core Applications in Drug Discovery

The trifunctional nature of this molecule is not a mere chemical curiosity; it is a strategic advantage that medicinal chemists exploit to build complex and highly specific therapeutic agents.

Peptidomimetics: Engineering Stability and Function

Peptides are often poor drug candidates due to proteolytic instability and poor cell permeability. Peptidomimetics aim to overcome these limitations while retaining the biological activity of the parent peptide.[7] Incorporating this compound into a peptide sequence serves several purposes:

-

Conformational Constraint: The bulky phenyl group restricts the rotational freedom of the peptide backbone, which can lock the molecule into a bioactive conformation, thereby increasing receptor affinity and selectivity.[8]

-

Enhanced Stability: As a non-canonical amino acid, it is less likely to be recognized by proteases, thus increasing the metabolic half-life of the resulting peptidomimetic.

-

Additional Conjugation Site: The para-carboxyl group provides a handle for further modification (e.g., PEGylation, attachment of a fluorescent probe, or another bioactive moiety) without interfering with the peptide backbone.

Bifunctional Linkers: Bridging Moieties for Targeted Therapies

Perhaps the most impactful role of this compound is as a versatile linker component in heterobifunctional molecules like PROTACs and ADCs.[9][10]

Proteolysis Targeting Chimeras (PROTACs) are revolutionary molecules that co-opt the cell's own ubiquitin-proteasome system to selectively degrade disease-causing proteins.[11][] A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[9]

This compound is an ideal building block for the linker. Its two carboxylic acids allow for the sequential and controlled attachment of the target-binding and E3-binding ligands. The rigid phenyl ring within the linker can help to optimize the spatial orientation of the two ligands, which is a critical determinant of the stability and activity of the resulting ternary complex (Target Protein-PROTAC-E3 Ligase).[13]

Diagram 2: Role of this compound in PROTAC Assembly

Caption: Conceptual workflow for PROTAC synthesis using the linker.

ADCs are targeted therapies that deliver a potent cytotoxic agent (payload) directly to cancer cells via a monoclonal antibody.[] The linker that connects the antibody and the payload is crucial for the ADC's stability and efficacy.[] Peptide linkers, which can be cleaved by specific enzymes within the tumor microenvironment, are a common choice.[][16]

This compound can be incorporated into these peptide linkers. For example, it can be part of a dipeptide linker like Val-Cit (valine-citrulline), which is known to be cleaved by Cathepsin B, an enzyme often overexpressed in cancer cells.[16] The inclusion of the carboxyphenylalanine residue can modulate the linker's hydrophobicity and steric properties, influencing the ADC's overall physicochemical profile and therapeutic index.

Experimental Protocols: A Practical Guide

The following protocols are illustrative and provide a framework for the common manipulations of this compound in a research setting.

Protocol 1: Solid-Phase Peptide Coupling

This protocol describes the coupling of this compound onto a resin-bound peptide chain, a common step in building peptidomimetics or peptide-based linkers.[17]

Objective: To couple this compound to a free amine on a solid support.

Table 2: Reagents and Materials

| Reagent/Material | Purpose | Typical Molar Excess |

| Rink Amide Resin (with free amine) | Solid support for peptide synthesis | 1.0 eq |

| This compound | Amino acid to be coupled | 3.0 eq |

| HBTU | Coupling activator | 2.9 eq |

| DIPEA | Non-nucleophilic base | 6.0 eq |

| DMF | Solvent | - |

| DCM | Washing solvent | - |

Step-by-Step Methodology:

-

Resin Swelling: Swell the Rink Amide resin (1.0 eq) in dimethylformamide (DMF) for 30 minutes in a solid-phase synthesis vessel.

-

Activation Solution: In a separate vial, dissolve this compound (3.0 eq) and HBTU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and allow the solution to pre-activate for 2-3 minutes. The solution will typically turn yellow. Causality: HBTU forms an activated ester with the carboxylic acid, making it highly susceptible to nucleophilic attack by the resin's free amine. DIPEA is the base required for this activation.

-

Coupling Reaction: Drain the DMF from the swollen resin and add the activation solution. Agitate the vessel at room temperature for 2 hours.

-

Monitoring the Reaction: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates the successful consumption of all free amines.[17] If the test is positive (blue beads), extend the reaction time.

-

Washing: Once the coupling is complete, drain the reaction solution. Wash the resin extensively with DMF (3x), followed by dichloromethane (DCM) (3x), and DMF (3x) to remove all excess reagents and byproducts.

Protocol 2: Boc-Group Deprotection

Objective: To remove the Boc protecting group to reveal the free amine for subsequent coupling reactions.

Step-by-Step Methodology:

-

Pre-wash: Wash the resin from Protocol 1 with DCM (3x).

-

Deprotection: Add a solution of 20-50% Trifluoroacetic Acid (TFA) in DCM to the resin. Agitate for 30 minutes at room temperature. Causality: The strong acid TFA cleaves the tert-butyl carbamate ester of the Boc group, releasing the free amine as a trifluoroacetate salt.

-

Washing: Drain the deprotection solution. Wash the resin with DCM (3x), 10% DIPEA in DMF (2x, to neutralize the TFA salt), DMF (3x), and finally DCM (3x). The resin is now ready for the next coupling step.

Conclusion and Future Perspectives

This compound is far more than a simple amino acid derivative; it is a powerful tool for molecular engineering in drug discovery. Its unique trifunctional structure provides a pre-packaged solution for introducing conformational rigidity, metabolic stability, and, most importantly, orthogonal handles for complex molecular assembly. Its central role in the construction of linkers for PROTACs and ADCs places it at the forefront of targeted therapy development.

As our understanding of complex biological systems deepens, the need for precisely engineered molecules will only grow. The rational design of next-generation therapeutics, including molecular glues, targeted covalent inhibitors, and multi-specific drugs, will continue to rely on versatile and reliable building blocks. In this context, the strategic importance of this compound is set to expand, cementing its status as an indispensable component in the medicinal chemist's toolkit.

References

-

Gong, Y., et al. (2024). N/C-degron pathways and inhibitor development for PROTAC applications. ResearchGate. Retrieved February 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved February 5, 2026, from [Link]

-

Singh, Y., et al. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(02), 271–291. Retrieved February 5, 2026, from [Link]

-

Wimmer, L., et al. (2018). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. ACS Central Science, 4(8), 944-951. Retrieved February 5, 2026, from [Link]

-

Szwajca, A., et al. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Amino Acids, 50(6), 721-736. Retrieved February 5, 2026, from [Link]

-

Sun, L., et al. (2025). Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions. Medicinal Research Reviews. Retrieved February 5, 2026, from [Link]

-

Singh, Y., et al. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. Retrieved February 5, 2026, from [Link]

-

Lu, J., et al. (2015). Current ADC Linker Chemistry. Pharmaceutical Research, 32(11), 3526-3540. Retrieved February 5, 2026, from [Link]

-

Cherney, R. J., et al. (2019). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. ChemistryOpen, 8(7), 896-900. Retrieved February 5, 2026, from [Link]

-

Li, Y., et al. (2026). Valine-Alanine-Based Peptidomimetic Linker for Antibody-Drug Conjugates. ResearchGate. Retrieved February 5, 2026, from [Link]

-

Scott, B., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). SLAS Discovery, 29(1), 2-12. Retrieved February 5, 2026, from [Link]

-

ChemicalRegister. (n.d.). This compound (CAS No. 167496-24-4) Suppliers. Retrieved February 5, 2026, from [Link]

Sources

- 1. This compound | 167496-24-4 [chemicalbook.com]

- 2. This compound | C15H19NO6 | CID 57370423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 13734-34-4: N-Boc-L-phenyl alanine | CymitQuimica [cymitquimica.com]

- 6. 167496-24-4|this compound|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. wjarr.com [wjarr.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: n-Boc-(4-carboxyphenyl)alanine in Peptidomimetic Design

[1][2]

Executive Summary

n-Boc-(4-carboxyphenyl)alanine (Boc-Phe(4-COOH)-OH) represents a high-value "bifunctional handle" in modern peptidomimetic synthesis.[1] Unlike standard proteinogenic amino acids, this phenylalanine derivative possesses a secondary carboxylic acid at the para position of the aromatic ring. This unique architecture allows it to serve as a Tyrosine bioisostere , a branching point for PROTAC linkers , or a site for metal coordination in supramolecular assemblies.

This guide details the chemical behavior, orthogonal protection strategies, and experimental protocols required to integrate this building block into drug discovery workflows.

Part 1: Chemical Architecture & Properties[1]

Structural Analysis

The molecule consists of a phenylalanine backbone protected at the

-

Electronic Character: The para-carboxyl group is electron-withdrawing, lowering the electron density of the phenyl ring compared to Tyrosine.[] This alters

stacking interactions and hydrogen bond donor/acceptor profiles.[1] -

Acidity & Regioselectivity:

-

-Carboxyl (

-

Side-Chain Benzoic Acid (

): Less sterically hindered but slightly less acidic.[][1] -

Implication: In solution phase without protecting groups, activation reagents (e.g., HATU/DIC) may react with both carboxyls, leading to polymerization or uncontrolled branching. Orthogonal protection is mandatory for precise synthesis.

-

-Carboxyl (

Solubility Profile

| Solvent | Solubility Rating | Notes |

| DMF | High | Preferred solvent for coupling reactions.[1] |

| DCM | Moderate | Solubility decreases with high concentration; often requires small % DMF.[1] |

| Water | Low | Insoluble at neutral pH; soluble at pH > 8 (as dicarboxylate).[1] |

| DMSO | High | Suitable for stock solutions but difficult to remove.[1] |

Part 2: Strategic Integration & Orthogonality[1][2]

To use Boc-Phe(4-COOH)-OH effectively, researchers must choose a protection strategy based on the intended position of the residue within the peptide chain.[1]

The Protection Decision Tree

The following diagram illustrates the decision logic for selecting the correct synthetic route.

Figure 1: Decision matrix for selecting protection strategies based on the residue's topological position.[1]

Orthogonal Strategies

-

Boc/Benzyl (Standard SPPS): If using Boc-chemistry SPPS, the side chain is typically protected as a Benzyl (Bn) or Cyclohexyl (OcHex) ester to withstand TFA deprotection of the N-terminus.[1]

-

Fmoc/tBu (Standard SPPS): Note: If converting to Fmoc chemistry, the N-Boc must be removed and replaced with Fmoc. The side chain is then protected with tert-butyl (tBu) to allow simultaneous deprotection with the resin cleavage.[1]

-

Divergent Synthesis (Library Gen): The side chain can be left as a methyl ester (OMe) for solution-phase synthesis, allowing selective hydrolysis (LiOH) after backbone assembly.[1]

Part 3: Experimental Protocols

Protocol A: Site-Selective Functionalization (Solution Phase)

Objective: To couple an amine (e.g., a PROTAC linker or fluorophore) to the side-chain carboxyl while preserving the

Prerequisite: Use Boc-Phe(4-COOH)-OMe (Side chain free,

Reagents:

-

Boc-Phe(4-COOH)-OMe (1.0 eq)[1]

-

Amine (

) (1.1 eq)[1] -

HATU (1.1 eq)[1]

-

DIPEA (2.5 eq)[1]

-

DMF (Dry)[1]

Methodology:

-

Dissolution: Dissolve Boc-Phe(4-COOH)-OMe in dry DMF (0.1 M concentration).

-

Activation: Add DIPEA followed by HATU. Stir for 5 minutes at

to form the activated ester. Note: Pre-activation minimizes racemization.[][1] -

Coupling: Add the amine (

) dropwise.[1] Allow the reaction to warm to room temperature and stir for 4–16 hours. -

Monitoring: Check via LC-MS. Look for the mass shift corresponding to amide formation.[][1]

-

Work-up: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated

, and brine. Dry over -

Hydrolysis (Optional): To free the

-carboxyl for peptide synthesis, treat with LiOH (2.0 eq) in THF/Water (3:1) for 2 hours. Acidify to pH 3 and extract.

Protocol B: Solid Phase Integration (Internal Position)

Objective: Incorporate Boc-Phe(4-COOH) into a peptide sequence using Fmoc-SPPS. Critical: You cannot use the N-Boc material directly in Fmoc synthesis without converting the N-protection first.[1] The protocol below assumes you are using Boc-chemistry SPPS (using TFA for deprotection) OR you are attaching it as the final N-terminal residue in an Fmoc sequence.

Scenario: Attaching as the N-terminal cap in Fmoc SPPS.

-

Resin Prep: Swell Fmoc-Rink Amide resin in DMF.[1] Remove Fmoc (20% Piperidine/DMF).[1]

-

Coupling:

-

Dissolve Boc-Phe(4-COOH)-OH (free acid side chain) (3.0 eq) in DMF.

-

Add DIC (3.0 eq) and Oxyma Pure (3.0 eq).[1] Avoid base (DIPEA) to prevent di-activation.

-

Mechanism:[][5] DIC/Oxyma is less aggressive than HATU, often favoring the more accessible

-carboxyl, but side-chain coupling is a risk.[] -

Better Alternative: Use Boc-Phe(4-COOtBu)-OH (Side chain protected).[1]

-

-

Cleavage: Treat resin with TFA/TIS/Water (95:2.5:2.5).[1][4]

Part 4: Peptidomimetic Applications[4][6]

Tyrosine Bioisostere in Opioid Ligands

In opioid receptor research (MOR/DOR), the phenolic hydroxyl of Tyrosine is crucial for hydrogen bonding. Replacing Tyr with Phe(4-COOH) introduces a hydrogen bond donor/acceptor that is metabolically stable against oxidation (unlike the phenol).[1]

-

Effect: Often retains high affinity but alters selectivity profiles due to the increased acidity and bulk of the carboxyl group [1].

PROTAC Linker Attachment